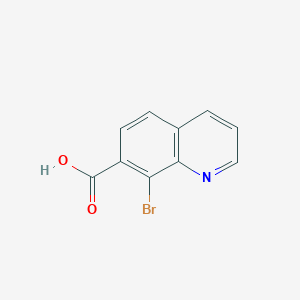

8-Bromoquinoline-7-carboxylic acid

説明

Contextual Significance of Quinoline (B57606) Carboxylic Acids in Chemical Sciences

Quinoline carboxylic acids represent a significant class of heterocyclic aromatic organic compounds that are foundational in medicinal chemistry and chemical sciences. ontosight.aiontosight.ai The quinoline structure itself, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key feature in many biologically active molecules. nih.gov When a carboxylic acid group is attached to this scaffold, the resulting quinoline carboxylic acids become crucial intermediates and building blocks for the synthesis of more complex molecules and pharmaceutical compounds. ontosight.aiontosight.ai

The academic and industrial interest in quinoline carboxylic acids stems from their wide range of demonstrated biological activities. Research has shown that compounds derived from this structural motif can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ontosight.airesearchgate.netontosight.ai For instance, certain quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents against cancer cell lines, while 4-quinoline carboxylic acids have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme relevant in disease treatment. nih.govacs.org The versatility of the quinoline carboxylic acid core allows for chemical modifications, such as the introduction of different substituents, to modulate the biological and physicochemical properties of the resulting molecules, making them a valuable scaffold in drug discovery and development. nih.govnih.gov

Academic Research Focus on 8-Bromoquinoline-7-carboxylic acid

Within the broader family of quinoline carboxylic acids, this compound is a specific compound identified by the CAS Number 1312134-45-4. bldpharm.com It is classified as a heterocyclic building block, belonging to the chemical categories of quinolines, bromides, and carboxylic acids. bldpharm.com

The primary focus of academic research on this compound appears to be its application in synthetic organic chemistry. It serves as a specialized intermediate or precursor for creating more elaborate molecular architectures. The presence of three distinct functional components—the quinoline core, a bromine atom at the 8-position, and a carboxylic acid group at the 7-position—provides multiple reactive sites for further chemical transformations.

Research on structurally related bromoquinoline compounds underscores this focus. For example, derivatives like 8-bromoquinoline-4-carboxylic acid are used as intermediates in synthesizing pharmaceutical compounds. ontosight.ai The bromine atom is particularly useful as it can be replaced through nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new functional groups. Investigations into compounds like 8-bromotetrazolo[1,5-a]quinoline-4-carboxylic acid further highlight the utility of the bromo-quinoline scaffold in creating novel heterocyclic systems. tandfonline.com Therefore, research involving this compound is centered on its role as a starting material for potentially bioactive molecules.

Scope and Research Objectives

The scope of research involving this compound lies primarily within preparative organic chemistry and the early stages of medicinal chemistry. The main objective is to utilize this compound as a scaffold to synthesize novel, more complex quinoline derivatives.

Key research objectives include:

Synthesis of Novel Derivatives: Employing the carboxylic acid and bromo-substituted quinoline structure to build a library of new compounds through various chemical reactions.

Exploration of Structure-Activity Relationships (SAR): Investigating how modifications to the this compound backbone influence the biological activity of the resulting molecules. This involves creating a series of related compounds to identify key structural features responsible for any observed effects.

Development of Synthetic Methodologies: Using the compound to develop and refine synthetic pathways that can be applied to other complex heterocyclic systems.

Ultimately, the research aims to generate new chemical entities that could be further evaluated for potential applications in areas such as pharmaceuticals or materials science, leveraging the proven versatility of the quinoline framework.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1312134-45-4 |

| Chemical Category | Heterocyclic Building Block |

| Functional Groups | Quinoline, Bromide, Carboxylic Acid |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Quinoline-3-carboxylic acid |

| 4-Quinoline carboxylic acid |

| 8-Bromoquinoline-4-carboxylic acid |

| 8-Bromotetrazolo[1,5-a]quinoline-4-carboxylic acid |

Structure

3D Structure

特性

IUPAC Name |

8-bromoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJDJAIDVHAYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies

Retrosynthetic Analysis of the 8-Bromoquinoline-7-carboxylic acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnections can be considered: the carbon-bromine bond and the carbon-carboxylic acid bond.

Disconnection of the Carboxylic Acid Group: This leads to the precursor 8-bromoquinoline (B100496). The carboxylic acid group could then be introduced in a forward sense via methods such as lithiation followed by quenching with carbon dioxide, or through the conversion of a suitable precursor group, such as a methyl or formyl group, at the 7-position.

Disconnection of the Bromo Group: This retrosynthetic step points to quinoline-7-carboxylic acid as a key intermediate. The synthesis would then involve the regioselective bromination of this precursor at the 8-position.

A third strategy involves the construction of the quinoline (B57606) ring itself from acyclic precursors already bearing the required functionalities or precursors to them. Classical quinoline syntheses such as the Combes, Doebner-von Miller, or Friedländer reactions offer pathways to assemble the bicyclic system from appropriately substituted anilines and carbonyl compounds.

Classical Synthetic Routes for Quinoline Carboxylic Acids

Classical methods for the synthesis of quinoline carboxylic acids often rely on robust and well-established chemical transformations. These can be adapted to target the specific isomer, this compound.

The introduction of a bromine atom onto the quinoline core is a critical step in many synthetic routes to bromoquinoline derivatives. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Direct bromination of unsubstituted quinoline often leads to a mixture of products. However, the presence of directing groups can significantly influence the outcome. For instance, the bromination of 8-substituted quinolines has been studied, revealing that the substitution pattern is sensitive to the electronic nature of the substituent and the reagents used. acgpubs.org In some cases, bromination of a substituted quinoline can be highly selective. For example, the bromination of 7-methylquinoline (B44030) can be controlled to favor the formation of 8-bromo-7-methylquinoline.

| Reagent/Conditions | Substrate | Product(s) | Notes |

| Br₂ in CH₃CN/CH₂Cl₂ | 8-hydroxyquinoline (B1678124) | 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | Mixture of mono- and di-brominated products. acgpubs.org |

| Br₂ in CCl₄ | 8-methoxyquinoline (B1362559) | 5-bromo-8-methoxyquinoline (B186703) | Sole product reported. acgpubs.org |

| NBS in H₂SO₄ | 8-methoxyquinoline | Predominantly 5-bromo and 5,7-dibromo derivatives | Highlights the influence of reaction conditions on selectivity. |

The introduction of a carboxylic acid group onto a quinoline ring can be achieved through several classical methods. One common approach is the oxidation of a precursor group, such as a methyl group. The methyl group at the 7-position of a suitable precursor, like 8-bromo-7-methylquinoline, can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Another established method is the hydrolysis of a nitrile (cyano) group. The synthesis of a quinoline-7-carbonitrile (B1602992) intermediate, followed by acidic or basic hydrolysis, would yield the desired carboxylic acid. The conversion of a bromo-substituted quinoline to a nitrile can be achieved through nucleophilic substitution with a cyanide salt, often catalyzed by a copper or palladium species.

The construction of the quinoline scaffold from acyclic precursors is a cornerstone of quinoline chemistry. These named reactions allow for the assembly of the bicyclic system with a degree of control over the substitution pattern.

The Combes Quinoline Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org To synthesize a precursor for this compound, one could envision using a 2-bromoaniline (B46623) derivative.

The Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org It is a versatile reaction catalyzed by Brønsted or Lewis acids.

The Friedländer Synthesis: This is the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.net This method is particularly useful for preparing polysubstituted quinolines.

A plausible multi-step synthesis for an isomer, 7-bromoquinoline-4-carboxylic acid, starts from 6-bromoisatin (B21408) and pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid, which is then decarboxylated. researchgate.net A similar strategy, starting with appropriately substituted precursors, could potentially be adapted for the synthesis of this compound.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis, particularly with palladium, to achieve transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines. While often used to form new carbon-carbon or carbon-heteroatom bonds at the site of the halogen, palladium catalysis can also be employed in carboxylation reactions.

Recent advancements have focused on the palladium-catalyzed carboxylation of aryl halides and related compounds using carbon monoxide or carbon dioxide as the C1 source. nih.govmdpi.com For instance, the palladium-catalyzed carbonylation of aryl bromides in the presence of an alcohol can lead to the formation of the corresponding ester, which can then be hydrolyzed to the carboxylic acid. The alkoxycarbonylation of 6-bromoquinoline (B19933) has been demonstrated to proceed in good yield in renewable solvents. acs.org

Furthermore, palladium-catalyzed C-H activation and subsequent carboxylation represent a cutting-edge strategy for the direct introduction of a carboxylic acid group, avoiding the pre-functionalization required in classical methods. While a specific application of this to the 7-position of 8-bromoquinoline is not widely reported, the general methodology holds promise for future synthetic routes.

| Catalyst System | Reaction Type | Substrate Example | Product Type |

| Pd(OAc)₂ / Ligand | Carbonylative Coupling | Aryl Bromide | Ester/Carboxylic Acid |

| Pd(0) / Ligand | Carboxylation with CO₂ | 2-Bromoanilines | Quinazoline-diones mdpi.com |

| Pd(II) | C-H Oxidation | 7,7'-dimethyl-8,8'-biquinolyl | 7,7'-dihydroxymethyl-8,8'-biquinolyl nih.gov |

Oxidative Decarboxylation in Quinoline Functionalization

Oxidative decarboxylation is an emerging strategy for C-H functionalization, where a carboxylic acid is used as a coupling partner, releasing carbon dioxide as the only byproduct. rsc.org In the context of quinoline chemistry, this method can be used to introduce aryl or other groups onto the quinoline ring system. rsc.org For instance, silver-catalyzed decarboxylative arylation has been shown to be effective for functionalizing quinolines using aromatic carboxylic acids as the arylating agents. rsc.org While not a direct synthesis of this compound itself, this methodology represents a modern approach to functionalizing the quinoline core, potentially in later stages of a synthetic sequence after the initial scaffold is built. researchgate.net

Other Transition Metal-Catalyzed Syntheses

The synthesis and functionalization of quinolines are not limited to the aforementioned coupling reactions. A variety of other transition metal-catalyzed processes are employed. For example, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is used to form C-N bonds by coupling an amine with an aryl halide. researchgate.net This would be a key step in synthesizing aminoquinoline derivatives from a bromoquinoline precursor. The synthesis of quinoline rings can also be achieved through methods like the Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, a process that can be challenging to control on a large scale due to its exothermic nature. sci-hub.box

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the quinoline ring is a critical challenge in synthesis. The regioselectivity of a reaction is often dictated by the inherent electronic properties of the quinoline ring and the directing effects of existing substituents. rsc.orgmdpi.com For instance, in the synthesis of functionalized quinolines, electrophilic substitution reactions can be directed to specific positions by activating or deactivating groups. acs.org

In transition metal-catalyzed cross-coupling reactions involving di- or poly-halogenated quinolines, the relative reactivity of the C-X bonds (X = I, Br, Cl) often determines the site of the initial coupling. rsc.org Generally, the reactivity follows the order C-I > C-Br > C-Cl, allowing for selective functionalization. However, electronic and steric factors from other substituents can override this trend, enabling precise control over which isomer is formed. rsc.org Developing synthetic methods that provide high regioselectivity is crucial for efficiently producing a specific isomer like this compound without contamination from other isomers. acs.orgnih.gov

Scalability Considerations for Academic Research and Industrial Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to large-scale industrial production presents significant challenges. sci-hub.box Reactions that are straightforward on a milligram scale can become problematic at the kilogram scale.

Key considerations for scalability include:

Cost of Reagents: Expensive catalysts (e.g., palladium) and reagents can make a process economically unviable for large-scale production. google.com

Reaction Conditions: Extreme temperatures, high pressures, or the need for strictly anhydrous conditions can be difficult and costly to implement on an industrial scale.

Safety: Highly exothermic reactions, such as the Skraup reaction, pose a significant safety risk on a large scale and require careful engineering controls to manage heat generation. sci-hub.box

Purification: The removal of impurities, especially toxic metal residues from catalysts, is a critical step in industrial synthesis, particularly for pharmaceutical applications.

Developing scalable syntheses often involves redesigning the initial route to use cheaper starting materials, milder reaction conditions, and processes that minimize hazardous waste and simplify purification. sci-hub.boxacs.org

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system of 8-bromoquinoline-7-carboxylic acid is subject to both electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the existing substituents. The bromine atom and the carboxylic acid group are electron-withdrawing, which generally deactivates the ring towards electrophilic attack. However, these reactions can still occur under specific conditions. For instance, in related quinoline systems, electrophilic aromatic substitution, such as bromination, can be achieved using agents like N-bromosuccinimide (NBS). The substitution pattern is dictated by the directing effects of the existing groups.

Conversely, the electron-deficient nature of the quinoline ring, exacerbated by the bromo and carboxyl substituents, makes it more susceptible to nucleophilic aromatic substitution. Nucleophiles can replace existing groups on the ring, particularly the bromine atom. The specific outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Reactions Involving the Bromine Substituent

Halogen Exchange and Functional Group Interconversion

The bromine atom at the 8-position of the quinoline ring is a versatile handle for further chemical modifications through halogen exchange and functional group interconversion reactions. Halogen exchange, particularly the replacement of bromine with other halogens like chlorine, can be accomplished. For example, photocatalytic methods using iron(III) chloride (FeCl3) as a catalyst have been shown to facilitate the exchange of aryl bromides to aryl chlorides. rsc.org Another important transformation is the lithium-halogen exchange, which involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a highly reactive organolithium intermediate. chemicalforums.comresearchgate.net This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. However, care must be taken as side reactions, such as deprotonation of other acidic protons in the molecule, can occur. chemicalforums.comresearchgate.net

Furthermore, the bromine substituent can be replaced by other functional groups through nucleophilic substitution reactions. For instance, it can be substituted with amines or thiols under appropriate conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for creating new carbon-carbon bonds at the bromine site, allowing for the introduction of aryl or vinyl groups. tandfonline.com

Table 1: Examples of Halogen Exchange and Functional Group Interconversion Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Halogen Exchange | FeCl3, light | 8-Chloroquinoline-7-carboxylic acid derivative |

| Lithium-Halogen Exchange | n-BuLi, then electrophile (E+) | 8-Substituted(E)-quinoline-7-carboxylic acid |

| Nucleophilic Substitution | Amines or Thiols | 8-Amino or 8-Thio-quinoline-7-carboxylic acid derivative |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | 8-Aryl or 8-Vinyl-quinoline-7-carboxylic acid derivative |

Reductive and Oxidative Transformations at the Bromine Site

The carbon-bromine bond in this compound can undergo both reductive and oxidative transformations. Reductive dehalogenation, which replaces the bromine atom with a hydrogen atom, can be achieved using various reducing agents. Nickel-catalyzed reductive coupling reactions, for instance, can be employed for this purpose. chemrxiv.orgacs.org

Reactions of the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group at the 7-position is readily converted into esters and amides, which are important derivatives for modifying the compound's properties and for further synthetic applications. cymitquimica.com

Esterification , the reaction with an alcohol in the presence of an acid catalyst, yields the corresponding ester. libretexts.org This reaction is typically reversible. libretexts.org To drive the reaction to completion, the water formed as a byproduct is often removed. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. libretexts.org This direct reaction can be challenging because amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. thieme-connect.de

Table 2: Common Esterification and Amidation Reagents

| Reaction | Activating/Coupling Agent | Reactant | Product |

| Esterification | Acid catalyst (e.g., H2SO4) | Alcohol (R'-OH) | Ester |

| Amidation | DCC | Amine (R'-NH2) | Amide |

| Amidation (via acyl chloride) | Thionyl chloride (SOCl2) | Amine (R'-NH2) | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a significant reaction for quinoline carboxylic acids. This transformation can occur under thermal conditions, sometimes mediated by a catalyst. For instance, nitrobenzene (B124822) has been used as a medium for the selective decarboxylation of a related quinoline dicarboxylic acid at high temperatures (210°C). smolecule.com The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation. In some cases, the presence of other functional groups can facilitate this process through cyclic transition states. libretexts.org Continuous processes for decarboxylation have also been developed, often involving the use of a carbonyl compound as a catalyst in a solvent at elevated temperatures (140°C to 240°C). google.com

Redox Chemistry of the Quinoline Nucleus

The quinoline nucleus can undergo both oxidation and reduction, although it is a relatively stable aromatic system. The presence of both a bromo and a carboxylic acid substituent, which are electron-withdrawing, tends to deactivate the ring system, making redox reactions more challenging compared to unsubstituted quinoline. numberanalytics.com

The quinoline ring is generally resistant to oxidation. pharmaguideline.com For a deactivated system like this compound, oxidation typically requires harsh conditions or specialized methods. Standard chemical oxidants may not be effective or may lead to ring cleavage rather than simple functionalization. Advanced Oxidation Processes (AOPs) are more likely to be successful.

Electrochemical Oxidation : This technique can degrade refractory organic pollutants. wikipedia.org By applying an electric potential across electrodes (e.g., boron-doped diamond), highly reactive species such as hydroxyl radicals (•OH) are generated on the anode surface. acs.orgfrontiersin.org These radicals can attack the quinoline nucleus, leading to hydroxylation and, under exhaustive conditions, complete mineralization to CO₂, water, and inorganic bromide and nitrate (B79036) ions.

Mediated Electrochemical Oxidation : This approach uses redox mediators like Co³⁺ or Ce⁴⁺, which are generated electrochemically. frontiersin.org These powerful oxidizing agents can then react with the substrate in the bulk solution, a process that can be more efficient than direct oxidation at the electrode surface.

Photocatalytic Oxidation : Using a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These can react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn oxidize the organic molecule. researchgate.net This method has been shown to be effective for the degradation of haloquinolines. researchgate.net

| Oxidation Method | Key Reagents/Conditions | Primary Reactive Species | Potential Products |

|---|---|---|---|

| Electrochemical Oxidation | Electric potential, specialized anode (e.g., BDD) | Hydroxyl Radicals (•OH) | Hydroxylated quinolines, ring-opened products, CO₂, H₂O |

| Mediated Electrochemical Oxidation | Redox couple (e.g., Co²⁺/Co³⁺), electric potential | Metal Cation Oxidant (e.g., Co³⁺) | Degradation intermediates |

| Photocatalytic Oxidation | TiO₂, UV light, O₂ | Hydroxyl Radicals (•OH) | Degradation intermediates, CO₂, H₂O |

Reduction of this compound can target two primary sites: the carboxylic acid group and the quinoline ring. The choice of reducing agent and conditions determines the final product.

Reduction of the Carboxylic Acid : The -COOH group can be reduced to a primary alcohol (-CH₂OH). This transformation requires a strong reducing agent, as weaker ones like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is the reagent of choice for reducing carboxylic acids to primary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction proceeds in an anhydrous solvent like diethyl ether or THF, followed by an aqueous workup. chemguide.co.uk LiAlH₄ is a powerful, non-selective reagent and will also reduce the quinoline ring.

Reduction of the Quinoline Ring : The aromatic quinoline system can be partially or fully hydrogenated.

Catalytic Hydrogenation : This is a common method for reducing the quinoline ring. The selectivity depends on the catalyst and conditions. Hydrogenation over platinum or palladium catalysts typically reduces the pyridine (B92270) ring first, yielding a 1,2,3,4-tetrahydroquinoline derivative. pharmaguideline.com However, with bromo-substituted quinolines, catalytic hydrogenation can also lead to a competing side reaction of hydrodehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. thieme-connect.com

Transfer Hydrogenation : Milder, more selective methods have been developed. A cobalt-amido cooperative catalyst using ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as a hydrogen source can selectively reduce the C=N bond of the pyridine ring to afford a 1,2-dihydroquinoline derivative, a reaction that has been shown to be tolerant of halogen substituents. nih.gov

| Reducing Agent/System | Target Functional Group(s) | Expected Product Derivative | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Quinoline Ring | (8-Bromo-1,2,3,4-tetrahydroquinolin-7-yl)methanol | Powerful, non-selective reduction of both groups. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Quinoline Ring & C-Br bond | 8-Bromo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | Risk of hydrodehalogenation (loss of Br). thieme-connect.com |

| Cobalt-amido Catalyst / H₃N∙BH₃ | Quinoline Ring (C=N bond) | 8-Bromo-1,2-dihydroquinoline-7-carboxylic acid | Selective reduction of the pyridine ring. nih.gov |

Derivatives and Structural Analogs of 8 Bromoquinoline 7 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline (B57606) Carboxylic Acids

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. For quinoline carboxylic acids, SAR studies have revealed key structural features that govern their biological activity.

Detailed research findings have shown that the substitution pattern on the quinoline ring significantly influences the compound's properties. For instance, in a series of 4-quinoline carboxylic acid analogues, the replacement of a chlorine atom at the C(7) position with a fluorine atom resulted in a tenfold increase in antiviral activity. nih.gov Conversely, introducing bromine or a nitro group at the same position was only moderately tolerated, while trifluoromethoxy, trifluoromethyl, or methoxy (B1213986) groups were detrimental to the activity. nih.gov These findings highlight the sensitivity of the biological activity to the nature of the substituent at the C(7) position.

The position of the carboxylic acid group is also a critical determinant of activity. SAR analysis of quinoline derivatives as inhibitors of insulin-like growth factors (IGFs) revealed that a carboxylic acid group at the 3-position of the quinoline scaffold was essential for inhibitory activity. orientjchem.org Furthermore, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. nih.govresearchgate.net

The following table summarizes the impact of various substituents on the activity of quinoline carboxylic acids based on SAR studies:

| Position | Substituent | Effect on Activity | Reference |

| C(7) | Fluorine | Significant increase | nih.gov |

| C(7) | Bromine | Moderately tolerated | nih.gov |

| C(7) | Nitro | Moderately tolerated | nih.gov |

| C(7) | Trifluoromethoxy | Detrimental | nih.gov |

| C(3) | Carboxylic Acid | Essential for IGF inhibition | orientjchem.org |

| C(7)/C(8) | 8-hydroxy-7-carboxylic acid | Crucial for Pim-1 kinase inhibition | nih.govresearchgate.net |

Positional Isomers and Their Chemical Behavior

The chemical behavior of bromoquinoline carboxylic acids is highly dependent on the relative positions of the bromine atom and the carboxylic acid group on the quinoline ring. These positional isomers exhibit distinct reactivity and properties due to varied electronic and steric effects.

The position of the bromine atom on the quinoline ring significantly directs the molecule's reactivity. For example, in the bromination of 8-substituted quinolines, the nature of the substituent at the 8-position influences where the bromine will attach. acgpubs.org Specifically, the bromination of 8-methoxyquinoline (B1362559) yields 5-bromo-8-methoxyquinoline (B186703) as the primary product. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can result in a mixture of mono- and di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline. acgpubs.org

The reactivity of bromoquinolines in nucleophilic substitution reactions is also position-dependent. For instance, the presence of a nitro group can activate a neighboring bromo group for nucleophilic substitution. nih.gov This has been utilized in the synthesis of 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline. nih.gov The temperature can also dictate the position of bromination; gas-phase bromination of quinoline at 450-500°C yields 2-bromoquinoline, while at 300°C, 3-bromoquinoline (B21735) is formed. researchgate.net

The position of the carboxylic acid group influences the synthesis and properties of its derivatives. For instance, the enzymatic degradation of quinoline carboxylic acids is affected by the location of the carboxyl group. While quinoline itself is typically hydroxylated at the C-2 position, quinoline-2-carboxylic acid is initially hydroxylated at the C-5 position. rsc.org

The synthesis of derivatives such as esters and amides is also dependent on the carboxylic acid's position. The conversion of quinoline carboxylic acids to their corresponding methyl esters and subsequently to 2-chloroquinoline (B121035) carboxylates has been developed, with the position of the ester group influencing the reaction conditions and yields. nuph.edu.ua For example, the synthesis of methyl 2-chloroquinoline-8-carboxylate has been achieved from 8-methylquinoline (B175542) through a series of reactions. nuph.edu.ua

The table below illustrates the different products obtained based on the position of the bromine and carboxylic acid groups:

| Starting Material | Reaction | Product(s) | Reference |

| 8-Methoxyquinoline | Bromination | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Bromination | 5,7-Dibromo-8-hydroxyquinoline and others | acgpubs.org |

| Quinoline | Gas-phase bromination (450-500°C) | 2-Bromoquinoline | researchgate.net |

| Quinoline | Gas-phase bromination (300°C) | 3-Bromoquinoline | researchgate.net |

| Quinoline-2-carboxylic acid | Enzymatic hydroxylation | 5-Hydroxyquinaldic acid | rsc.org |

Analogs with Modified Halogen Substituents (e.g., chloro, iodo)

Replacing the bromine atom in 8-bromoquinoline-7-carboxylic acid with other halogens like chlorine or iodine leads to analogs with distinct chemical and physical properties. These modifications can influence reactivity, biological activity, and potential applications.

For instance, 7-chloroquinoline-8-carboxylic acid and its derivatives can be prepared by the direct oxidation of the corresponding 8-methylquinoline compound. google.com The synthesis of 8-chloroquinoline-3-carboxylic acid has also been reported, and it is noted for its use as an antibacterial agent. biosynth.comchemicalbook.com

Iodo-substituted quinolines, such as 8-iodoquinoline, are also significant. chemicalbook.com The synthesis of various iodo-quinoline derivatives has been explored, leading to compounds with potential antimicrobial activity. nih.gov The presence of iodine can significantly alter the electronic and steric properties of the molecule, impacting its interactions with biological targets.

The following table compares some properties of halogen-substituted quinoline carboxylic acids:

| Compound | Molecular Formula | Applications/Properties | Reference |

| 7-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | Prepared by oxidation of 8-methylquinoline | google.com |

| 8-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | Antibacterial agent | biosynth.comchemicalbook.com |

| 8-Iodoquinoline | C9H6IN | Intermediate for derivatives | chemicalbook.com |

| 6-Iodo-2-phenylquinoline-4-carboxylic acid | C16H10INO2 | Potential antimicrobial activity | nih.gov |

Analogs with Modified Carboxylic Acid Functionality (e.g., esters, amides)

Modification of the carboxylic acid group in this compound into esters and amides provides another avenue for creating diverse analogs with altered properties. savemyexams.comuomustansiriyah.edu.iq These functional group transformations can impact solubility, stability, and biological activity.

Esters are typically formed through a condensation reaction between a carboxylic acid and an alcohol. savemyexams.com For example, methyl 8-bromoquinoline-7-carboxylate hydrochloride is a known derivative. echemi.com The synthesis of various isomeric 2-chloroquinolinecarboxylic esters has also been developed, demonstrating the versatility of this functionalization. nuph.edu.ua

Amides are formed from carboxylic acids and amines. The hydrolysis of amides can regenerate the carboxylic acid. libretexts.orgorganic-chemistry.org The synthesis of 8-aminoquinoline amides of triterpenoic acids has been reported, highlighting the use of the 8-aminoquinoline moiety for creating complex molecules with potential biological applications. mdpi.com Furthermore, 8-hydroxy-quinoline-7-carboxylic acid derivatives, including amides, have been identified as inhibitors of Pim-1 kinase. nih.govresearchgate.net

The table below showcases examples of ester and amide derivatives of quinoline carboxylic acids:

| Derivative Type | Example Compound | Synthetic Precursors | Reference |

| Ester | Methyl 8-bromoquinoline-7-carboxylate;hydrochloride | This compound and methanol | echemi.com |

| Ester | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 8-Bromo-4-chloroquinoline-3-carboxylic acid and ethanol | chemicalbook.com |

| Amide | 8-Aminoquinoline amides of ursonic acid | Ursonic acid and 8-aminoquinoline | mdpi.com |

| Amide | Quinoline-2-carboxamides | 8-Hydroxy-2-methylquinoline-7-carboxylic acid and various amines | researchgate.net |

Related Heterocyclic Scaffolds (e.g., Isoquinoline (B145761) Carboxylic Acids)

Isoquinoline carboxylic acids represent a significant class of structural analogs to quinoline carboxylic acids. nih.gov The key difference lies in the position of the nitrogen atom within the fused ring system, which leads to distinct chemical and biological properties. researchgate.net

The synthesis of isoquinoline carboxylic acids can be achieved through various methods, including those analogous to quinoline synthesis. google.com For example, a method for synthesizing substituted 3-quinoline carboxylic acids is also applicable to the preparation of multiple substituted 4-isoquinoline carboxylic acids. google.com The synthesis of imidazoquinolines and imidazoisoquinolines from their respective carboxylic acid precursors has also been described. tandfonline.com

Oxorhenium(V) complexes have been prepared with both quinoline and isoquinoline carboxylic acid derivatives, and their catalytic activity in epoxidation reactions has been studied. rsc.org This indicates that both scaffolds can serve as ligands in coordination chemistry.

This table provides examples of isoquinoline carboxylic acid analogs:

| Compound | Molecular Formula | Context of Study | Reference |

| Isoquinoline-3-carboxylic acid | C10H7NO2 | Precursor for imidazoisoquinolines | tandfonline.com |

| 4-Isoquinoline carboxylic acid | C10H7NO2 | Analog synthesis | google.com |

| 8-Iodoisoquinoline-3-carboxylic acid | C10H6INO2 | Chemical intermediate | bldpharm.com |

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the existence of computational studies on isomeric and related quinoline derivatives, dedicated research focusing on the specific quantum chemical, molecular orbital, and spectroscopic properties of this compound, as per a detailed theoretical chemistry outline, is not publicly available.

While databases like PubChem provide basic computed properties for this compound, such as its molecular formula (C10H6BrNO2), molecular weight (252.06 g/mol ), and InChIKey (QMAXUQVGYIBBKN-UHFFFAOYSA-N), they lack the in-depth analysis required for a thorough theoretical examination. nih.govunipi.it This includes detailed reports on geometry optimization using Density Functional Theory (DFT), molecular property calculations via Ab Initio methods, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the correlation of predicted spectroscopic data with experimental results.

In contrast, computational studies have been performed on related isomers, offering insights into the methodologies that could be applied to this compound. For instance, investigations into compounds like 7-Bromoquinoline-4-carboxylic acid have utilized DFT for geometry optimization and NBO analysis to understand intramolecular interactions. Similarly, studies on 6-Bromoquinoline-4-carboxamide have included HOMO-LUMO analysis to evaluate electronic properties. smolecule.com Research on other quinoline derivatives has also demonstrated the use of DFT and other computational methods to predict and analyze their electronic and structural characteristics. researchgate.netresearchgate.net

However, the specific arrangement of the bromine atom at the 8-position and the carboxylic acid group at the 7-position in this compound creates a unique electronic and steric environment. The proximity of these two functional groups likely leads to significant intramolecular interactions, such as hydrogen bonding and steric hindrance, which would profoundly influence its geometry, electronic structure, and reactivity. Without dedicated computational studies on this particular molecule, any discussion of its theoretical properties would be speculative and could not be substantiated with concrete research findings.

The absence of published research on this specific compound means that data tables for quantum chemical calculations, molecular orbital analysis, and spectroscopic property predictions cannot be generated. A thorough and scientifically accurate article structured around a detailed theoretical and computational chemistry outline, as requested, is therefore not feasible at this time due to the lack of primary source material. Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated NMR Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.gov This method, typically employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule.

For heterocyclic molecules like quinoline (B57606) derivatives, the accuracy of GIAO calculations is influenced by the choice of the theoretical level and basis set. nih.gov Studies on similar heterocyclic systems have shown that methods like GIAO-PBE0/6-31G(d) or GIAO-ωB97xD/6-31G(d) can achieve high accuracy, often comparable to experimental results. nih.gov By calculating the isotropic magnetic shielding values (σ) for each carbon (¹³C) and proton (¹H) nucleus in 8-Bromoquinoline-7-carboxylic acid, and referencing them against a standard like Tetramethylsilane (TMS), a theoretical NMR spectrum can be generated.

These calculations help in the precise assignment of experimental chemical shifts, which can be challenging in complex aromatic systems. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H2 | ~8.9-9.1 |

| ¹H | H3 | ~7.4-7.6 |

| ¹H | H4 | ~8.1-8.3 |

| ¹H | H5 | ~7.8-8.0 |

| ¹H | H6 | ~7.6-7.8 |

| ¹H | COOH | ~13.0-14.0 |

| ¹³C | C2 | ~150-152 |

| ¹³C | C3 | ~122-124 |

| ¹³C | C4 | ~137-139 |

| ¹³C | C4a | ~148-150 |

| ¹³C | C5 | ~128-130 |

| ¹³C | C6 | ~129-131 |

| ¹³C | C7 | ~130-132 |

| ¹³C | C8 | ~120-122 |

| ¹³C | C8a | ~146-148 |

| ¹³C | COOH | ~168-170 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities in IR and Raman spectra. researchgate.net Following a geometry optimization, a frequency calculation is performed to compute the harmonic vibrational frequencies. faccts.de

For this compound, the calculated spectrum would reveal characteristic peaks corresponding to its specific functional groups. These theoretical predictions are crucial for assigning the bands observed in experimental spectra.

Key predicted vibrational modes include:

O-H Stretching: A broad band in the high-frequency region (typically 2500-3300 cm⁻¹) characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretching: A strong absorption peak around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, arising from the stretching vibrations within the quinoline aromatic ring system.

C-Br Stretching: A vibration at lower frequencies, typically in the 500-650 cm⁻¹ range, which is characteristic of the carbon-bromine bond.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1000-1300 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | Strong |

| C=N/C=C Stretch | Quinoline Ring | 1400 - 1650 | Medium-Strong |

| O-H Bend | Carboxylic Acid (-COOH) | 1210 - 1440 | Medium |

| C-O Stretch | Carboxylic Acid (-COOH) | 1200 - 1350 | Medium |

| C-Br Stretch | Bromo-substituent | 500 - 650 | Medium-Weak |

UV-Vis Spectra and Electronic Transition Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org It calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the quinoline ring. The presence of the bromine atom and the carboxylic acid group, as well as the nitrogen heteroatom, introduces n → π* transitions, although these are often weaker or overlap with the stronger π → π* bands. rsc.org TD-DFT calculations, often using a functional like B3LYP with an appropriate basis set, can predict the wavelength of maximum absorption (λ_max) for these transitions. researchgate.netrsc.org These calculations provide insight into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, which are central to the electronic transitions. nih.gov

Table 3: Illustrative Predicted Electronic Transitions for this compound via TD-DFT.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~320-340 | > 0.1 | HOMO → LUMO | π → π |

| ~280-300 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~260-280 | < 0.05 | n → LUMO | n → π |

| ~230-250 | > 0.2 | HOMO → LUMO+1 | π → π |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational flexibility, and intermolecular interactions of a compound in a given environment, such as in a solvent or bound to a biological target. researchgate.net

For this compound, MD simulations can be employed to:

Analyze Solvation: Study how the molecule interacts with solvent molecules (e.g., water or DMSO), including the formation and dynamics of hydrogen bonds between the carboxylic acid group and the solvent.

Investigate Conformational Stability: Explore the rotational freedom around the C-C bond connecting the carboxylic acid to the quinoline ring and determine the most stable conformations in solution.

Simulate Binding to a Target: If a biological target is known (e.g., an enzyme active site), MD simulations can assess the stability of the binding pose predicted by molecular docking. smolecule.com By simulating the complex over nanoseconds, one can analyze the persistence of key interactions (like hydrogen bonds and π-π stacking), calculate binding free energies, and evaluate the structural stability of the complex through metrics like Root Mean Square Deviation (RMSD). researchgate.net

These simulations offer a temporal dimension to the static picture provided by other computational methods, revealing how the molecule behaves and interacts in a dynamic, realistic environment.

Structure-Property Relationships through Computational Modeling

For the quinoline scaffold, computational studies can elucidate how substituents at various positions affect electronic, steric, and physicochemical properties. In the case of this compound, modeling can explain the combined influence of the bromine atom and the carboxylic acid group.

A study on the related 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this scaffold as a crucial pharmacophore for the inhibition of Pim-1 kinase. nih.gov Molecular modeling indicated that the hydroxyl and carboxylic acid groups interact with key amino acid residues (Asp186 and Lys67) within the ATP-binding pocket of the enzyme. nih.gov

By analogy, computational modeling of this compound can predict:

Electronic Effects: The electron-withdrawing nature of both the bromine and the carboxylic acid modifies the electron density distribution across the quinoline ring, impacting its reactivity and potential for π-π stacking interactions.

Binding Interactions: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding or hydrophobic interactions. Computational models can predict how these groups would orient themselves within a binding site to maximize favorable interactions.

Physicochemical Properties: Models can predict properties like lipophilicity (logP) and polar surface area (PSA), which are influenced by the bromo and carboxyl substituents and are critical for predicting a molecule's pharmacokinetic profile.

Through such computational analyses, a clear relationship between the specific substitution pattern of this compound and its predicted chemical and biological properties can be established, guiding the design of new analogues with enhanced or modified activities.

Applications in Organic Synthesis and Material Science

8-Bromoquinoline-7-carboxylic acid as a Synthetic Building Block

This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its unique structure, featuring a quinoline (B57606) core substituted with both a bromine atom and a carboxylic acid group, allows for a variety of chemical transformations. These functional groups offer multiple reaction sites for chemists to elaborate and create diverse molecular architectures.

Precursor for Complex Heterocyclic Systems

The quinoline framework is a common motif in many biologically active compounds and functional materials. This compound acts as a key precursor for the synthesis of intricate heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid group can be converted into other functional groups or used to form amides, esters, and other derivatives. This dual reactivity enables the fusion of other rings onto the quinoline core, leading to the formation of polycyclic and complex heterocyclic structures. These resulting systems are often explored for their potential applications in medicinal chemistry and materials science.

Reagent in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

This compound and its derivatives can be employed as key components in various MCRs. For instance, the carboxylic acid functionality can participate in Passerini and Ugi reactions, which are classic examples of MCRs used to synthesize α-acyloxy carboxamides and α-acetamido carboxamides, respectively. nih.gov The presence of the quinoline ring and the bromo substituent in the final products can impart unique chemical and physical properties, making them interesting candidates for various applications. mdpi.com The strategic use of this building block in MCRs allows for the rapid assembly of complex quinoline-containing molecules from simple precursors.

Ligand Design in Catalysis

The quinoline scaffold is a well-established coordinating agent for a wide range of metal ions. The presence of both a nitrogen atom within the heterocyclic ring and a carboxylic acid group provides two potential coordination sites, making this compound and its derivatives attractive candidates for ligand design in catalysis.

Metal Coordination Studies with this compound Derivatives

Derivatives of this compound have been investigated for their ability to form coordination complexes with various metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating ligand, binding to a metal center to form stable complexes.

Studies have shown that quinoline carboxylic acids can form complexes with a variety of metals, including lanthanides and transition metals. nih.gov The specific coordination mode and the stability of the resulting complex are influenced by factors such as the position of the substituents on the quinoline ring and the nature of the metal ion. researchgate.net These metal complexes are of interest not only for their structural diversity but also for their potential applications in areas such as catalysis and materials science.

Application in Homogeneous and Heterogeneous Catalysis (e.g., Epoxidation Reactions)

Metal complexes derived from quinoline-based ligands have shown promise as catalysts in a variety of organic transformations. For example, oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been successfully used as catalysts in epoxidation reactions. chemsrc.com Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation in organic synthesis. saskoer.calibretexts.org

The catalytic activity of these complexes is attributed to the ability of the metal center to activate the oxidant and facilitate the transfer of an oxygen atom to the alkene. The quinoline ligand plays a crucial role in stabilizing the metal center and influencing the selectivity of the reaction. The bromo substituent on the quinoline ring can also affect the electronic properties of the ligand and, consequently, the catalytic performance of the metal complex. Both homogeneous and heterogeneous catalytic systems can be developed using these types of complexes, offering advantages in terms of catalyst recovery and reuse.

Development of Advanced Materials

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials with tailored properties. The quinoline core is known for its photophysical and electronic properties, while the bromo and carboxylic acid groups provide handles for further functionalization and incorporation into larger molecular architectures.

This compound and its derivatives can be used to synthesize novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), and as ligands for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The ability of this compound to coordinate with metal ions makes it a potential linker for the assembly of new MOF structures with unique functionalities.

Organic Semiconductors and Electronic Materials

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. The performance of these devices is intrinsically linked to the chemical structure and solid-state organization of the organic materials used.

Fused aromatic ring systems are a foundational element for many organic semiconductors due to their delocalized π-electron systems, which facilitate charge transport. Quinoline and its derivatives, as heterocyclic aromatic compounds, have been explored for their potential in this area. researchgate.netnsf.gov The self-assembly of quinoline carboxylic acids on conductive surfaces has been studied to understand how molecular interactions influence the formation of ordered nanostructures, a critical aspect for creating efficient charge-transporting layers. nsf.gov The electronic properties of such molecules can be tuned by introducing various functional groups.

While direct research on this compound as a primary component in organic semiconductor devices is not extensively documented, its molecular framework possesses features that are relevant to this field. The fused pyridine (B92270) and benzene (B151609) rings of the quinoline core provide a rigid, planar structure conducive to π-π stacking, a key interaction for charge mobility in molecular solids. mdpi.com The bromine atom and the carboxylic acid group can influence molecular packing and electronic properties through hydrogen bonding and dipole-dipole interactions. nsf.gov Specifically, the unique substitution pattern of this compound could be leveraged in creating new materials with tailored properties for electronic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1312134-45-4 | biosynth.com |

| Molecular Formula | C₁₀H₆BrNO₂ | biosynth.com |

| Molecular Weight | 252.06 g/mol | biosynth.com |

| Structure | A quinoline ring substituted with a bromine atom at position 8 and a carboxylic acid group at position 7. | |

| SMILES | O=C(C1=CC=C2C=CC=NC2=C1Br)O | bldpharm.com |

Capping Agents in Nanotechnology

Nanotechnology involves the design and application of materials at the nanoscale, where properties can differ significantly from their bulk counterparts. A crucial aspect of synthesizing and stabilizing nanoparticles is the use of capping agents. These molecules adsorb to the surface of newly formed nanoparticles, preventing their uncontrolled growth and aggregation, and providing solubility in different media.

The choice of capping agent is critical as it can influence the size, shape, and surface chemistry of the nanoparticles. Molecules with functional groups that can coordinate to the nanoparticle surface are essential. Carboxylic acids are commonly used functional groups for this purpose, as they can bind to the surface of various metal and metal oxide nanoparticles. Furthermore, the molecular structure of the capping agent can impart specific functionalities to the nanoparticles. The development of new materials in fields like nanotechnology often utilizes versatile chemical building blocks.

This compound possesses the necessary functional groups to act as a potential capping agent. The carboxylic acid group (-COOH) can anchor the molecule to the surface of a nanoparticle. The aromatic quinoline ring can provide further stability through π-interactions with the nanoparticle surface or with other capping molecules. While specific studies detailing the use of this compound as a capping agent are limited, a related isomer, 7-bromoquinoline-2-carboxylic acid, has been used in the fabrication of nanosensors, highlighting the utility of bromoquinoline carboxylic acids in nanotechnology. researchgate.net The convergence of nanotechnology with other fields is exploring how quinoline-based compounds can be integrated into nano-delivery systems.

Table 2: Functional Features of this compound for Nanotechnology Applications

| Feature | Relevance as a Capping Agent |

| Carboxylic Acid Group | Provides a strong anchoring point to bind to the surface of metal or metal oxide nanoparticles. |

| Aromatic Quinoline System | Can offer secondary stabilizing interactions (e.g., π-stacking) and influences the electronic environment at the nanoparticle surface. |

| Bromine Atom | Modifies the electronic properties and lipophilicity of the molecule, which can affect its interaction with the nanoparticle and the surrounding medium. |

Luminescent Bioconjugates

Luminescent bioconjugates are essential tools in modern biology and medicine, used for imaging, sensing, and diagnostics. These constructs consist of a luminescent molecule (a fluorophore) linked to a biological molecule, such as a protein, antibody, or nucleic acid. Quinoline and its derivatives are well-established fluorophores due to their rigid, aromatic structure which often results in strong fluorescence. mdpi.comnih.gov

The development of fluorescent probes for biological applications is an active area of research, with quinoline derivatives being widely used to create sensors for metal ions and for fluorescent imaging of cells. mdpi.comnih.govnih.gov The fluorescence properties of the quinoline core can be finely tuned by the introduction of different substituents.

For a molecule to be used in a bioconjugate, it must not only be fluorescent but also possess a reactive functional group that allows it to be covalently attached to a biomolecule. The carboxylic acid group is one of the most common handles for bioconjugation. It can be readily activated, for instance by converting it into an N-hydroxysuccinimide (NHS) ester, which then reacts with amine groups on proteins to form a stable amide bond. thieme-connect.com The synthesis of NHS-esters from heteroaromatic bromides, such as 3-bromoquinoline (B21735), has been successfully demonstrated. thieme-connect.com

This compound is a prime candidate for the development of novel luminescent bioconjugates.

Its quinoline core serves as the fluorophore. mdpi.com

Its carboxylic acid group at the 7-position provides the essential reactive handle for conjugation to biomolecules. researchgate.net

The bromine atom at the 8-position can modulate the photophysical properties, such as the emission wavelength and quantum yield, through the heavy-atom effect or by serving as a site for further chemical modification.

While direct synthesis of a bioconjugate from this compound is not found in the searched literature, the principles of using quinoline carboxylic acids for such purposes are well-established. researchgate.netnih.gov

Table 3: Features of this compound for Luminescent Bioconjugates

| Feature | Relevance in Bioconjugation |

| Quinoline Core | Acts as the luminescent reporter group (fluorophore). mdpi.com |

| Carboxylic Acid Group | Serves as a versatile chemical handle for covalent attachment to biomolecules. |

| Aromatic & Heterocyclic Nature | The rigid, fused ring system is conducive to fluorescence. mdpi.com |

Biomolecular Interactions and Therapeutic Potential Academic Research Focus

Enzyme Inhibition Studies

In vitro evaluations of these compounds against human recombinant PARP-1 revealed that substitutions at the 2-position of the quinoline (B57606) ring could enhance inhibitory potency. Notably, 2-methylquinoline-8-carboxamide demonstrated significant activity with a half-maximal inhibitory concentration (IC50) of 500 nM. This was more potent than the standard water-soluble PARP-1 inhibitor, 5-aminoisoquinolin-1-one, which had an IC50 of 1.8 µM. The structure-activity relationship (SAR) studies of 3-substituted quinoline-8-carboxamides indicated a preference for small, narrow groups at this position for effective inhibition of PARP-1.

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 2-methylquinoline-8-carboxamide | PARP-1 | 500 nM |

| 5-aminoisoquinolin-1-one (Reference) | PARP-1 | 1.8 µM |

Scientific literature reviewed did not provide specific studies on the inhibition of Topoisomerase I by 8-Bromoquinoline-7-carboxylic acid.

Research has identified derivatives of 8-hydroxy-quinoline-7-carboxylic acid as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. The 8-hydroxy-quinoline 7-carboxylic acid moiety is considered a crucial pharmacophore for this inhibitory activity. Molecular modeling suggests that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme, which may be responsible for its kinase inhibitory potency.

A study on carboxamide appended quinoline moieties also demonstrated significant Pim-1 inhibitory activity. One particular compound, designated as 3e in the study, was found to be the most active, with a percentage of inhibition of 82.27% and an IC50 of 0.11 µM when compared against the reference standard SGI-1776. Another related quinoline-carboxamide, compound 4d, also showed potent inhibition with an IC50 of 0.46 µM, which was more potent than the reference quercetagetin (B192229) (IC50 = 0.56 µM).

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Compound 3e (Carboxamide appended quinoline) | Pim-1 Kinase | 0.11 µM |

| Compound 4d (Quinoline-carboxamide) | Pim-1 Kinase | 0.46 µM |

| Quercetagetin (Reference) | Pim-1 Kinase | 0.56 µM |

Cathepsin B is a lysosomal cysteine protease that is ubiquitously expressed and involved in numerous physiological and pathological processes. While the direct inhibitory activity of this compound on Cathepsin B has not been detailed in the available research, the broader family of 8-hydroxyquinoline (B1678124) derivatives has been investigated for its effects on metallo-β-lactamases, suggesting a potential for metal-chelating properties that are often relevant in enzyme inhibition. However, specific data on Cathepsin B inhibition by 8-hydroxyquinoline derivatives is limited. One study noted that 8-hydroxyquinoline itself was tested and found to have no effect on the activity of purified cystathionine (B15957) beta synthase, another enzyme, at a concentration of 1 mM. Further research is required to establish a clear link between this compound and Cathepsin B inhibition.

There were no specific research findings available in the reviewed literature regarding the inhibition of Lactate Dehydrogenase (LDHA/LDHB) by this compound.

Receptor Binding and Modulation

Specific studies concerning the receptor binding and modulation properties of this compound were not identified in the reviewed scientific literature.

DNA Binding and Intercalation Mechanisms

While direct studies on the DNA binding of this compound are limited, research on closely related quinoline-carboxylic acid derivatives provides strong evidence for their interaction with DNA. The planar structure of the quinoline ring is a key feature that facilitates such interactions.

One of the primary mechanisms by which quinoline derivatives are proposed to interact with DNA is through intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. This mode of binding is supported by studies on a zirconium(IV) complex of 8-hydroxyquinoline-2-carboxylic acid, which was found to bind to calf thymus DNA via intercalation . This intercalation can disrupt the normal structure and function of DNA, interfering with processes like replication and transcription, which is a common mechanism for the cytotoxic effects of many anticancer agents.

In addition to intercalation, some quinoline-3-carboxylic acid derivatives have been shown to act as DNA minor groove-binding agents . In-silico studies of these compounds with DNA dodecanucleotides have demonstrated that they can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonds . This interaction is also a significant mechanism of action for DNA-targeting molecules, leading to DNA damage and subsequent apoptosis . The specific mode of binding, whether intercalation or minor groove binding, is often dependent on the specific substitutions on the quinoline ring system.

Antimicrobial Activity Investigations

The antimicrobial potential of quinoline derivatives is well-established, and halogenated quinolines, in particular, have demonstrated significant activity against a range of pathogens. Although specific antimicrobial data for this compound is not extensively documented, the activities of related compounds provide valuable insights into its potential as an antibacterial, antifungal, antiviral, and antimalarial agent.

Antibacterial Activity: Derivatives of 7-bromoquinoline-5,8-dione have shown antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against various bacterial and fungal strains . Furthermore, hybrid complexes of quinoline-sulfonamides have exhibited excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli . The 8-hydroxyquinoline scaffold, a close analog, is known for its broad-spectrum antibacterial properties .

Antifungal Activity: Halogenated quinoline analogues have been investigated for their antifungal properties. Studies on various 8-hydroxyquinoline derivatives have shown activity against Candida albicans and Cryptococcus neoformans . For instance, certain halogenated quinolines inhibited the growth of C. albicans with MIC values ranging from 0.5 to 4 µg/mL . The presence of bromine at the 7-position in some 8-quinolinol-5-sulfonic acids has been shown to contribute to fungal inhibition .

Antiviral Activity: Research into the antiviral properties of quinoline derivatives has shown promise. For example, certain 8-hydroxyquinoline-2-carboxamides have been screened for activity against the highly pathogenic H5N1 avian influenza virus . While many derivatives showed moderate activity, some demonstrated significant virus growth inhibition .

Antimalarial Activity: The quinoline core is fundamental to many antimalarial drugs. Studies on 8-aminoquinoline (B160924) derivatives, which are structurally related to the compound of interest, have been a cornerstone of antimalarial drug development . The structure-activity relationships of these compounds have been extensively studied to optimize their efficacy against Plasmodium species .

| Compound Class | Organism | Activity (MIC) |

|---|---|---|

| 7-Bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 0.80-1.00 mg/ml |

| Halogenated quinolines | Candida albicans | 0.5 - 4 µg/mL |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 µg/mL |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 µg/mL |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 µg/mL |

Anticancer Mechanism Research

Derivatives of 8-Bromoquinoline (B100496) are actively being investigated for their potential as anticancer agents, with research focusing on mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.

Apoptosis Induction: A significant body of research points to the ability of brominated quinoline derivatives to induce apoptosis in cancer cells. For instance, brominated 8-hydroxyquinolines have been shown to have high cytotoxic effects and apoptotic potential . One of the key mechanisms identified is the inhibition of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in controlling programmed cell death . The 8-hydroxy-quinoline 7-carboxylic acid moiety is considered a crucial pharmacophore for this activity . Furthermore, some novel 8-hydroxyquinoline derivatives have been found to induce breast cancer cell death through both paraptosis and apoptosis . The anticancer mechanism of some gallium(III) complexes with 5-bromo-8-hydroxyquinoline involves affecting the expression of DNA-related proteins, leading to apoptosis .

Cell Cycle Arrest: In addition to apoptosis, some quinoline derivatives have been shown to affect the cell cycle of cancer cells. For example, certain quinoline-based compounds have been observed to cause an arrest in the G2/M phase of the cell cycle .

Angiogenesis Inhibition: While direct evidence for angiogenesis inhibition by this compound is not prominent, the inhibition of pathways like the VGFR tyrosine kinase by quinoline derivatives suggests a potential role in preventing the formation of new blood vessels that tumors need to grow .

The anticancer potential of these compounds is often quantified by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Brominated 8-hydroxyquinolines | C6 (rat brain tumor) | 6.7 - 25.6 µg/mL |

| Brominated 8-hydroxyquinolines | HeLa (human cervix carcinoma) | 6.7 - 25.6 µg/mL |

| Brominated 8-hydroxyquinolines | HT29 (human colon carcinoma) | 6.7 - 25.6 µg/mL |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (human amelanotic melanoma) | Comparable to cisplatin/doxorubicin |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (human breast adenocarcinoma) | Comparable to cisplatin/doxorubicin |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (human lung adenocarcinoma) | Comparable to cisplatin/doxorubicin |

Structure-Activity Relationships in Biological Contexts

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For anticancer activity, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a critical pharmacophore for the inhibition of Pim-1 kinase . The presence of a hydroxyl group at the C-8 position appears to be important for anticancer potential . SAR studies on brominated 8-substituted quinolines have shown that the exchange of functional groups at the C-6 and C-8 positions can lead to different anticancer activities . Furthermore, the replacement of a bromine atom with an 8-hydroxyquinoline moiety has been shown to increase anticancer activity .

In the context of antimicrobial activity, the nature of substituents at the 5- and 7-positions of 8-hydroxyquinoline derivatives modulates their efficacy . For antimalarial 8-aminoquinolines, the presence of a 6-methoxy group is a common feature that enhances activity, and further substitutions on the quinoline ring can fine-tune the therapeutic index .

The carboxylic acid group at the C-7 position is also a key functional group. In studies of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, the carboxylic acid at the C-4 position was found to be a strict requirement for activity, likely involved in hydrogen bonding or salt bridge interactions with the receptor . This highlights the importance of the carboxylic acid moiety in the biological activity of this compound.

Biomolecular Interactions and Molecular Docking Studies

Molecular docking studies provide valuable insights into the binding modes of this compound and its analogs with various biological targets, helping to elucidate their mechanisms of action at a molecular level.

One of the most well-characterized interactions is with Pim-1 kinase. Molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives has shown that this scaffold can interact with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the enzyme . This interaction is believed to be responsible for the kinase inhibitory potency of these compounds .

In the context of antibacterial activity, molecular docking studies of 7-bromoquinoline-5,8-dione derivatives have shown interactions with bacterial dihydropteroate (B1496061) synthase . Additionally, modeled binding modes of 8-hydroxyquinoline-7-carboxylic acid within the active sites of metallo-β-lactamases like VIM-2 and NDM-1 have been reported, suggesting a mechanism for overcoming antibiotic resistance . Docking studies of quinoline derivatives with E. coli DNA gyrase have also been performed to understand their antibacterial action .